Pelitinib

Description

Contextualization of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) in Oncogenesis

EGFR (also known as HER1 or ErbB1) and HER2 (also known as ErbB2 or HER2/neu) are key members of the ErbB family of receptor tyrosine kinases. These transmembrane proteins play fundamental roles in cellular signal transduction pathways that regulate essential processes such as cell survival, proliferation, angiogenesis, cell adhesion, cell motility, development, and organogenesis. scielo.org.coamegroups.cn

In the context of cancer, the overexpression or abnormal activation of EGFR and HER2 can lead to uncontrolled cell growth and division, contributing significantly to the development and progression of various solid tumors. scielo.org.coamegroups.cnresearchgate.net This dysregulation can occur through mechanisms including extracellular and cytoplasmic domain mutations, leading to increased levels of ErbB proteins. scielo.org.co Aberrant signaling from EGFR and HER2 can induce the hallmarks of cancer, such as self-sufficiency in growth signals, insensitivity to inhibitory signals, evasion of apoptosis, sustained angiogenesis, unlimited replication potential, and the capacity for invasion and metastasis. scielo.org.co HER2, in particular, is unique within the ErbB family as it can form homodimers without ligand binding, contributing to its role as an oncogenic driver. mdpi.com HER2 also frequently forms heterodimers with other ErbB receptors, including EGFR and HER3, which can lead to enhanced oncogenic signaling. mdpi.comaacrjournals.org

Rationale for Dual Tyrosine Kinase Inhibition in Cancer Therapy

Given the significant roles of both EGFR and HER2 in driving tumor growth and the potential for crosstalk and compensatory signaling between these pathways, simultaneously inhibiting both receptors has been explored as a therapeutic strategy to potentially enhance efficacy and overcome mechanisms of resistance that can arise with single-target inhibition. researchgate.netmdpi.commdpi.com Many cancers are susceptible to developing resistance to single-target EGFR inhibitors in clinical practice. researchgate.net Dual inhibitors targeting both EGFR and HER2 have been developed with the aim of increasing efficacy, reducing drug resistance, and potentially improving patient outcomes. researchgate.net Dual inhibition of EGFR and HER2 can suppress additional signaling pathways that rely on HER2 heterodimerization. researchgate.net

Genesis of Pelitinib (B1684513) as a Targeted Therapeutic Candidate

This compound, also known by its alternative name EKB-569, is a potent small molecule inhibitor designed to target specific tyrosine kinases, particularly EGFR. chemimpex.comontosight.ai It is characterized as a potent, low molecular weight, selective, and irreversible inhibitor of EGFR tyrosine kinase activity. drugbank.comrcsb.org this compound was developed by Wyeth, which is now part of Pfizer. ontosight.ai Its development aimed to create an anticancer agent that could bind to a cysteine residue in the active site of the EGFR tyrosine kinase, a common strategy for irreversible inhibitors. researchgate.net this compound is considered a second-generation ErbB family blocker. researchgate.net

Overview of Current Academic Research Landscape on this compound

Academic research on this compound has focused on its potential in treating various cancers, with a particular emphasis on non-small cell lung cancer (NSCLC) and other solid tumors. chemimpex.comontosight.ai Studies have investigated its mechanism of action, preclinical activity, and potential in combination therapies. chemimpex.com

Preclinical studies have demonstrated that this compound is a potent irreversible EGFR inhibitor with an IC50 of 38.5 nM. selleckchem.commedchemexpress.com It also shows some inhibitory activity against other kinases, including Src, MEK/ERK, and ErbB2 (HER2), albeit at higher concentrations (IC50 values of 282 nM, 800 nM, and 1255 nM, respectively). selleckchem.commedchemexpress.com This suggests a greater inhibitory activity against EGFR compared to these other kinases. medchemexpress.com this compound has been shown to inhibit EGF-induced phosphorylation of EGFR in cell lines like A431 and NHEK with IC50 values ranging from 20-80 nM. selleckchem.com It also inhibits the phosphorylation of STAT3, AKT, and ERK1/2, pathways downstream of EGFR, without significantly affecting the NF-κB pathway. selleckchem.comnih.govresearchgate.net

Research has explored this compound's activity in various cancer cell lines. It has been shown to inhibit the proliferation of normal human keratinocytes (NHEK), as well as A431 and MDA-468 tumor cells, with IC50 values of 61 nM, 125 nM, and 260 nM, respectively. selleckchem.com Its activity against MCF-7 cells was notably lower, with an IC50 of 3.6 μM. selleckchem.com

Studies have also investigated this compound's role in overcoming resistance mechanisms and its potential in combination therapies. For instance, research has explored its ability to target the upregulation of ABCB1 and ABCG2 transporters, which can be induced by hyperthermia and contribute to drug resistance in lung cancer. nih.govresearchgate.netnih.gov this compound at a concentration of 3 μM was found to inhibit both ABCB1 and ABCG2. nih.gov Furthermore, this compound has been shown to promote apoptosis in combination with topotecan (B1662842) in A549 lung cancer cells after hyperthermia exposure. nih.gov

More recent academic research continues to explore the potential mechanisms of action of this compound. A study in hepatocellular carcinoma (HCC) cell lines demonstrated that this compound inhibited cell migration and invasion by inducing the degradation of the transcription factor Twist1 through the inhibition of MAPK and Akt signaling pathways. nih.govresearchgate.netresearchgate.net This inhibition of Twist1 led to changes in the expression of EMT-associated genes, such as the upregulation of E-cadherin and downregulation of N-cadherin. nih.govresearchgate.net

This compound has been evaluated in clinical trials, including Phase I and Phase II studies, for various advanced cancers, such as NSCLC and colorectal cancer. ontosight.aidrugbank.comrcsb.orgnih.govdrugbank.com While preclinical studies showed promise, clinical trial results have been described as mixed, with some indicating modest benefits and others showing limited efficacy, leading to the slowing or halting of its development in certain indications. ontosight.ai Despite this, academic research continues to investigate its potential mechanisms and applications, particularly in overcoming resistance and in specific cancer subtypes. chemimpex.comnih.gov

Here is a summary of some preclinical findings regarding this compound's inhibitory activity:

| Target | IC50 (nM) | Citation |

| EGFR | 38.5 | selleckchem.commedchemexpress.com |

| Src | 282 | selleckchem.commedchemexpress.com |

| MEK/ERK | 800 | selleckchem.commedchemexpress.com |

| ErbB2 (HER2) | 1255 | selleckchem.commedchemexpress.com |

| Raf | 3353 | selleckchem.com |

| c-Met | 4100 | selleckchem.com |

| Cdk4 | >20000 | selleckchem.com |

This table highlights this compound's stronger inhibitory effect on EGFR compared to other kinases listed.

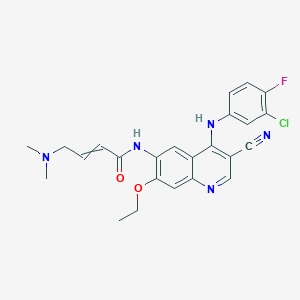

Structure

3D Structure

Properties

Molecular Formula |

C24H23ClFN5O2 |

|---|---|

Molecular Weight |

467.9 g/mol |

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32) |

InChI Key |

WVUNYSQLFKLYNI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C |

Origin of Product |

United States |

Chemical Synthesis and Structure Activity Relationship Sar Studies of Pelitinib and Its Analogs

Synthetic Pathways for Pelitinib (B1684513) and Designed Structural Variants

The synthesis of this compound and its structural variants typically involves the construction of the core quinoline (B57606) structure and the subsequent attachment of various substituents. One described preparation method involves the condensation and reduction reaction of 6-[(E)-4-(dimethylamino)-2-butene acylamino]-7-ethoxy-4-amino-3-quinoline formonitrile with 3-chloro-4-fluorobenzaldehyde (B1582058) to yield this compound. google.com This method is noted for using readily available raw materials and a simple process, making it suitable for industrial production. google.com

Another synthetic route reported in the literature, referred to as the Wissner synthesis, utilizes a key 3-cyanoquinoline intermediate. imperial.ac.uk This intermediate serves as a starting point for the synthesis of this compound and potential labeling precursors incorporating modified C-6 Michael acceptor units. imperial.ac.uk Structural variants have been designed by modifying different parts of the this compound molecule. For instance, analogs have been synthesized with modifications at the C-7 ether position of the quinoline core, such as the introduction of a 2-fluoroethoxy group in place of the ethoxy group. imperial.ac.uk Other modifications have involved the C-6 Michael acceptor unit, including the incorporation of a terminal alkyne to allow for alternative methods of label introduction via 'click' cycloaddition. imperial.ac.uk

Methodologies for Compound Design and Optimization in this compound Research

Compound design and optimization in this compound research employ a variety of methodologies aimed at improving potency, selectivity, and other desirable properties. Structure-based drug design (SBDD) approaches are commonly used, leveraging the high-resolution molecular structures of drug-target complexes, such as the interaction between this compound and EGFR. portlandpress.com This allows for the rational design and modification of chemical structures based on how they interact with the target protein. portlandpress.com

High-throughput screening (HTS) of compound libraries is another fundamental method used to identify initial hits that can serve as starting points for optimization. portlandpress.com Following hit identification, strategies such as fragment-based drug discovery (FBDD) can be employed, where small molecular fragments that bind to the target are identified and then grown, linked, or merged to develop lead compounds. frontiersin.org

Optimization efforts often involve iterative cycles of design, synthesis, and testing. Methodologies include exploring structure-activity relationships (SAR) by systematically modifying parts of the molecule and assessing the impact on biological activity. frontiersin.orgnovalix.com Techniques like matched molecular pair analysis and activity landscape analysis are utilized in SAR studies to understand how small structural changes affect activity. novalix.com Multi-parameter optimization tools are also applied to simultaneously improve various critical drug properties, including potency and ADME (absorption, distribution, metabolism, and excretion) characteristics. novalix.com

Structure-Activity Relationship (SAR) Analysis for Kinase Inhibition Potency of this compound Analogs

SAR analysis for this compound and its analogs has been crucial in understanding the structural features required for potent kinase inhibition, particularly against EGFR. This compound is known as a potent irreversible EGFR inhibitor. medchemexpress.comselleckchem.com It forms a covalent bond with a conserved cysteine residue (Cys797 in EGFR) in the ATP-binding site of the kinase domain. biomolther.orgresearchgate.netnih.gov This covalent interaction contributes to its irreversible inhibition.

Studies have shown that the anilinoquinazoline (B1252766) moiety, present in this compound's core structure, plays a significant role in binding within the ATP-binding domain of EGFR. biomolther.orgmdpi.com This moiety can interact with residues like the gatekeeper methionine (Met790). biomolther.org The presence of a lipophilic moiety, such as the aniline (B41778) group, in position 4 of the quinoline core is considered important for affinity towards the ATP-binding pocket. mdpi.com

Modifications to the quinoline ring system and attached side chains have been explored to understand their impact on potency and selectivity. For instance, the replacement of the quinazoline (B50416) ring system with a quinoline core, as seen in this compound and neratinib (B1684480), has yielded potent EGFR kinase inhibitors. nih.gov SAR studies on related quinazoline derivatives have shown that substitutions on the quinazoline ring can influence activity, with the presence of specific groups and their positions affecting interactions within the kinase domain. mdpi.comnih.gov Data from SAR studies often involve comparing the inhibitory activity (e.g., IC50 values) of different analogs against target kinases.

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound | EGFR | 38.5 | medchemexpress.comselleckchem.comcenmed.com |

| This compound | Src | 282 | medchemexpress.comselleckchem.com |

| This compound | MEK/ERK | 800 | medchemexpress.comselleckchem.com |

| This compound | ErbB2 | 1255 | medchemexpress.comselleckchem.com |

Structural Modifications of this compound for Enhanced Cellular Activity and Selectivity

Structural modifications of this compound have been investigated with the goal of enhancing its cellular activity and improving selectivity towards specific targets or overcoming resistance mechanisms. As an irreversible inhibitor, this compound's mechanism involves covalent modification of a cysteine residue in the target kinase. biomolther.orgresearchgate.netnih.gov Modifications to the Michael acceptor part of the molecule, which is responsible for the covalent bond formation, can influence the reactivity and potentially the selectivity towards different cysteine-containing kinases.

Beyond kinase inhibition, this compound has also been shown to interact with efflux transporters like ABCB1 and ABCG2, which can contribute to drug resistance in cancer cells. nih.gov Studies have explored the ability of this compound to inhibit the activity of these transporters, suggesting a potential for overcoming transporter-mediated resistance through structural modifications that enhance this inhibitory effect without compromising kinase inhibition. nih.gov

Computational Chemistry Approaches in this compound Analog Design and Lead Optimization

Computational chemistry plays a significant role in the design and optimization of this compound analogs, complementing experimental efforts. In silico methods are widely used in various stages of drug discovery, including hit identification, hit-to-lead optimization, and lead optimization. novalix.comuni-halle.de

Techniques such as molecular docking are employed to predict the binding modes of this compound and its analogs to target kinases, providing insights into the key interactions and informing structural modifications. uni-halle.deuct.ac.za Molecular dynamics simulations can further assess the stability of these interactions and the conformational changes of the protein-ligand complex. uni-halle.de

Quantitative Structure-Activity Relationship (QSAR) models are built using computational descriptors to correlate chemical structures with biological activity, enabling the prediction of activity for new, un-synthesized compounds. uni-halle.demdpi.com These models can guide the design of analogs with improved potency. frontiersin.org

Molecular Mechanisms of Action of Pelitinib

Inhibition Profiles of Pelitinib (B1684513) Against Kinases (EGFR, HER2, and Off-Targets)

This compound functions as a potent irreversible inhibitor of EGFR. Research indicates IC₅₀ values for EGFR in the range of 20-80 nM, with some studies reporting an IC₅₀ of 38.5 nM. rndsystems.commedchemexpress.comcenmed.com It also inhibits HER2, albeit with lower potency compared to EGFR. IC₅₀ values for HER2 have been reported around 1.2 μM and 1255 nM. medchemexpress.comcaymanchem.com this compound is considered a selective inhibitor of EGFR and HER2 over several other kinases. Studies have shown significantly higher IC₅₀ values for kinases such as Src, MEK/ERK, Raf, c-Met, and Cdk4, indicating lower inhibitory activity against these targets. rndsystems.commedchemexpress.com For instance, the IC₅₀ for EGFR is reported to be 32-fold lower than that for HER2. medchemexpress.com

While primarily known for its activity against EGFR and HER2, this compound has also been observed to interact with other targets. It has been shown to inhibit the activity of ABCB1 and ABCG2 transporters, which are involved in multidrug resistance. nih.govresearchgate.netnih.gov The inhibition kinetics suggest that this compound acts as a competitive inhibitor of these transporters and can stimulate their ATPase activity. nih.govresearchgate.netnih.gov Additionally, this compound has been identified as an allosteric inhibitor of the SARS-CoV-2 main protease (Mpro) in some studies, binding to a site distant from the active site and showing antiviral activity. nih.govnih.govcolab.ws

The following table summarizes the inhibitory activity of this compound against key targets:

| Target Kinase/Transporter | IC₅₀ (nM) | Notes | Source |

| EGFR | 20-80 | Irreversible | rndsystems.com |

| EGFR | 38.5 | Irreversible | medchemexpress.comcenmed.com |

| HER2 | 1255 | Slight inhibition | medchemexpress.com |

| HER2 | 1200 | Weaker potency | caymanchem.com |

| Src | 282 | Slight inhibition | medchemexpress.com |

| MEK/ERK | 800 | Slight inhibition | medchemexpress.com |

| ABCB1 | Competitive Inhibition | Transporter | nih.govresearchgate.netnih.gov |

| ABCG2 | Competitive Inhibition | Transporter | nih.govresearchgate.netnih.gov |

| SARS-CoV-2 Mpro | 1250 (EC₅₀ µM) | Allosteric Inhibitor | nih.gov |

Molecular Interactions and Binding Kinetics of this compound with Target Kinases

This compound is characterized as a second-generation irreversible inhibitor of EGFR tyrosine kinase activity. researchgate.netsigmaaldrich.com Irreversible inhibitors typically form a covalent bond with a specific residue in the target protein, leading to prolonged inhibition. This compound forms a covalent bond with a conserved cysteine residue located in the ATP binding pocket of EGFR (Cys 773 or Cys 797) and HER2 (Cys 805). researchgate.net This covalent interaction contributes to its potent and sustained inhibitory effect.

Allosteric and Orthosteric Binding Site Analysis

This compound is known to bind covalently within the ATP-binding pocket of EGFR and HER2, which is considered the orthosteric site for ATP binding. researchgate.net This interaction directly competes with and prevents ATP binding, thereby inhibiting kinase activity.

Interestingly, while primarily recognized as an orthosteric inhibitor of EGFR/HER2, this compound has also been identified as an allosteric inhibitor of other proteins, such as the SARS-CoV-2 main protease (Mpro). nih.govnih.govcolab.ws In the case of Mpro, this compound binds to a site distinct from the active (orthosteric) site. nih.govcolab.ws Molecular dynamics simulations have shown that this compound can stably bind to Mpro far from the active site. nih.govcolab.ws This allosteric binding can induce conformational changes in the enzyme, affecting the catalytic site and decreasing substrate accessibility. nih.govcolab.ws This highlights that a single compound like this compound can exhibit different binding modes (orthosteric or allosteric) depending on the target protein.

Conformational Changes Induced by this compound Binding

Binding of small molecule inhibitors to kinases can induce conformational changes that impact enzyme activity and selectivity. nih.govacs.org For EGFR and HER2, this compound's irreversible binding to the cysteine residue within the ATP pocket likely stabilizes a specific conformation of the kinase domain, preventing the conformational dynamics required for catalytic activity. The formation of a covalent bond locks the inhibitor in place, leading to a sustained altered conformation of the active site.

In the context of its allosteric binding to SARS-CoV-2 Mpro, this compound has been shown to induce conformational changes that affect the catalytic site. nih.govcolab.ws Molecular dynamics simulations suggest that this compound binding strengthens intra- and inter-domain communication within the Mpro dimer, potentially leading to a more rigid enzyme structure that negatively impacts substrate binding. nih.govcolab.ws This demonstrates that even binding at a site distant from the active site can transmit conformational signals throughout the protein, modulating its function.

Downstream Signaling Pathway Modulation by this compound

EGFR and HER2 are key regulators of multiple downstream signaling pathways that control various cellular processes. Inhibition of these receptors by this compound leads to the modulation of these pathways, contributing to its biological effects.

Regulation of PI3K/Akt/mTOR Pathway by this compound

The PI3K/Akt/mTOR pathway is a crucial survival pathway often constitutively activated in cancer. oncotarget.comnih.gov EGFR and HER2 activation can lead to the recruitment and activation of PI3K, which in turn activates Akt, ultimately leading to the activation of mTOR. oncotarget.com this compound has been shown to disrupt the PI3K/Akt/mTOR pathway. Studies have demonstrated that this compound can inhibit the activation (phosphorylation) of Akt and ERK1/2. caymanchem.comnih.govtargetmol.com This inhibition of Akt phosphorylation disrupts the downstream signaling cascade involving mTOR. caymanchem.com Research indicates that while this compound can reduce ErbB phosphorylation, the activation of the AKT/mTOR pathway may remain unaltered in some drug-resistant cells, suggesting that resistance mechanisms can involve sustained activation of this pathway despite ErbB inhibition. nih.gov

Modulation of Ras/Raf/MEK/ERK Pathway by this compound

The Ras/Raf/MEK/ERK pathway is another major signaling cascade downstream of EGFR and HER2, primarily involved in cell proliferation and differentiation. drugbank.com Activation of EGFR and HER2 can stimulate the Ras/Raf/MEK/ERK pathway. This compound has been shown to modulate this pathway by inhibiting the activation of MEK/ERK. rndsystems.commedchemexpress.comdrugbank.com Specifically, this compound inhibits the phosphorylation of ERK1/2. nih.govtargetmol.com This inhibition disrupts the signal transduction through this cascade, impacting downstream cellular responses. Studies have indicated that this compound targets upstream molecules like EGFR and HER2, as well as downstream components such as Src, MEK/ERK, and Raf. researchgate.net

| Pathway | Downstream Components Modulated by this compound | Observed Effect | Source |

| PI3K/Akt/mTOR | Akt, mTOR | Inhibition of activation | caymanchem.comnih.govtargetmol.com |

| Ras/Raf/MEK/ERK | MEK/ERK, Raf | Inhibition of activation | rndsystems.commedchemexpress.comnih.govtargetmol.comdrugbank.com |

Impact on JAK/STAT Signaling Cascade by this compound

While this compound's primary target is EGFR, research indicates it can also influence components of the JAK/STAT signaling pathway. Studies have shown that this compound can inhibit the phosphorylation of STAT3 selleckchem.com. The JAK/STAT pathway is a critical signaling cascade activated by cytokines and growth factors, playing a significant role in cell proliferation, differentiation, and immune responses nih.govijdvl.commdpi.com. Dysregulation of this pathway, particularly persistent activation of STAT3, is frequently observed in various cancers and contributes to tumor growth and survival. The inhibition of STAT3 phosphorylation by this compound suggests a potential mechanism by which it may exert anti-tumor effects, although its direct impact on other JAK family members or STAT proteins within this cascade may be less pronounced compared to its EGFR inhibitory activity.

Crosstalk with Other Signaling Networks

This compound's inhibition of EGFR leads to a significant impact on several interconnected signaling networks downstream of the receptor. Key among these are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways nih.govresearchgate.netcaymanchem.comapexbt.comselleckchem.comresearchgate.netresearchgate.netjcancer.orgencyclopedia.pub. EGFR activation typically triggers the phosphorylation and activation of components within these cascades, which are central to regulating cell growth, survival, and migration. This compound has been shown to inhibit the phosphorylation of Akt and various MAPK members, including ERK, p38, and JNK nih.govcaymanchem.comapexbt.comselleckchem.comjcancer.org.

Furthermore, this compound's influence extends to the modulation of transcription factors involved in epithelial-mesenchymal transition (EMT). Specifically, this compound has been found to induce the degradation of Twist1, a key EMT-transcription factor, through the inhibition of the MAPK and Akt signaling pathways nih.govresearchgate.netresearchgate.netnih.gov. This indicates a significant point of crosstalk where EGFR inhibition by this compound impacts pathways that converge on critical regulators of cellular plasticity and invasiveness. This compound has also been reported to inhibit radiation-induced NF-κB activity, another pathway involved in inflammation, survival, and proliferation plos.orgallenpress.com.

Cellular Effects of this compound on Cancer Phenotypes

The molecular actions of this compound translate into significant effects on various cellular phenotypes associated with cancer progression.

Cellular Effects of this compound on Cancer Phenotypes

Inhibition of Cellular Proliferation and Viability by this compound

This compound demonstrates a potent ability to inhibit the proliferation and reduce the viability of a range of cancer cell lines nih.govcaymanchem.comapexbt.complos.orgselleckchem.comresearchgate.netjcancer.orgallenpress.com. This effect is a direct consequence of its inhibition of EGFR and the downstream signaling pathways like MAPK and Akt, which are crucial for driving cell cycle progression and survival. Studies have reported varying half-maximal inhibitory concentration (IC50) values for this compound across different cancer cell types, reflecting differences in EGFR expression levels and reliance on EGFR signaling for growth.

| Cell Line | Cancer Type | This compound IC50 (nM) | Source |

| NHEK | Normal Human Keratinocytes | 61 | apexbt.comselleckchem.com |

| A431 | Epidermoid Carcinoma | 125 | apexbt.comselleckchem.com |

| MDA-468 | Breast Carcinoma | 260 | apexbt.comselleckchem.com |

| MCF-7 | Breast Carcinoma | 3600 | selleckchem.com |

| Huh7 | Hepatocellular Carcinoma | ~2000 | caymanchem.com |

| Hep3B | Hepatocellular Carcinoma | Not specified | nih.govresearchgate.netnih.gov |

| SNU449 | Hepatocellular Carcinoma | Not specified | nih.govresearchgate.netnih.gov |

| SCC-4 | Squamous Cell Carcinoma | Significant inhibition observed at µg/ml concentrations | plos.orgallenpress.com |

| SCC-9 | Squamous Cell Carcinoma | Significant inhibition observed at µg/ml concentrations | plos.orgallenpress.com |

| HAP1 | Chronic Myelogenous Leukemia | IC50 values used in experiments | jcancer.org |

| HAP1 RNF43 KO | Chronic Myelogenous Leukemia | IC50 values used in experiments | jcancer.org |

| HAP1 PWWP2B KO | Chronic Myelogenous Leukemia | IC50 values used in experiments | jcancer.org |

Note: IC50 values can vary depending on experimental conditions and cell line characteristics.

This compound has been shown to inhibit colony formation in squamous cell carcinoma cells in a dose-dependent manner allenpress.com.

Induction of Apoptosis and Programmed Cell Death Pathways by this compound

This compound can induce apoptosis, a form of programmed cell death, in cancer cells researchgate.netplos.orgjcancer.orgnih.gov. This apoptotic effect is a crucial mechanism by which this compound contributes to reducing tumor cell populations. Studies have demonstrated increased proportions of apoptotic cells upon treatment with this compound, sometimes more markedly when used in combination with other therapeutic modalities or under specific conditions such as hyperthermia researchgate.netplos.orgnih.gov. For instance, the combination of this compound with topotecan (B1662842) significantly increased apoptosis in A549 cells exposed to hyperthermia nih.gov. This compound-treated gastric cancer cell lines also showed induced apoptosis compared to control cells jcancer.org.

Suppression of Cellular Migration and Invasion by this compound

A significant cellular effect of this compound is its ability to suppress cancer cell migration and invasion, processes critical for metastasis nih.govresearchgate.netresearchgate.netjcancer.orgnih.gov. Studies, particularly in hepatocellular carcinoma (HCC) cell lines (Huh7, Hep3B, and SNU449), have shown that this compound treatment significantly inhibits wound closure in wound healing assays and reduces invasion in transwell and spheroid invasion assays nih.govresearchgate.netnih.gov.

The mechanism underlying this anti-migratory and anti-invasive effect involves the inhibition of MAPK and Akt signaling pathways, leading to the degradation of the transcription factor Twist1 nih.govresearchgate.netresearchgate.netnih.gov. Twist1 is a key inducer of EMT, a process that bestows migratory and invasive properties upon cancer cells. By downregulating Twist1, this compound reverses some aspects of EMT, as evidenced by the upregulation of epithelial markers like E-cadherin and downregulation of mesenchymal markers like N-cadherin nih.govresearchgate.netnih.gov. This compound also inhibits the activity of matrix metalloproteases (MMP-2 and MMP-9), enzymes that degrade the extracellular matrix and facilitate invasion nih.govresearchgate.netnih.gov. Inhibition of migration has also been observed in gastric cancer cell lines treated with this compound jcancer.org.

| Cellular Effect | Cancer Type(s) Studied | Key Mechanism(s) Involved | Research Finding Highlights |

| Inhibition of Migration | HCC, Gastric Cancer | Inhibition of MAPK and Akt, Twist1 degradation | Significant inhibition of wound closure; Dose-dependent inhibition of migration. nih.govresearchgate.netresearchgate.netjcancer.orgnih.gov |

| Inhibition of Invasion | HCC | Inhibition of MAPK and Akt, Twist1 degradation, MMP inhibition | Inhibition of multicellular spheroid invasion; Dose-dependent inhibition of invasion; Inhibition of MMP-2 and MMP-9 activity. nih.govresearchgate.netnih.gov |

Anti-Angiogenic Activity of this compound in In Vitro Models

Angiogenesis, the formation of new blood vessels, is a critical process in the growth and metastasis of tumors. Vascular endothelial growth factor (VEGF) and its receptors, particularly VEGFR2, play a central role in stimulating endothelial cell proliferation, migration, and tube formation, key steps in angiogenesis. Neuropilin-1 acts as a co-receptor for certain VEGF isoforms, enhancing their binding to VEGFR2 and subsequent pro-angiogenic signaling plos.org.

This compound (also known as EKB-569) is primarily recognized as a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase cenmed.commedchemexpress.comglpbio.comtocris.comtargetmol.comrndsystems.com. While its main mechanism involves inhibiting EGFR signaling, which can indirectly impact angiogenesis by affecting the production of angiogenic factors like VEGF downstream of EGFR vascularcell.com, research has also explored its more direct effects on processes related to angiogenesis in in vitro settings.

Studies investigating the anti-angiogenic potential of compounds often utilize in vitro models such as endothelial cell proliferation assays, migration assays, and tube formation assays using endothelial cells like Human Umbilical Vein Endothelial Cells (HUVECs) plos.orgmdpi.com. These assays mimic different stages of the angiogenic process.

While the primary literature focuses on this compound's impact on cancer cell proliferation and EGFR-driven pathways medchemexpress.comglpbio.comtargetmol.comselleckchem.com, some research indicates potential effects relevant to angiogenesis. For instance, inhibition of signaling pathways downstream of EGFR, such as the MAPK and Akt pathways, by this compound has been observed in various cell lines targetmol.comresearchgate.netnih.gov. These pathways are also involved in regulating endothelial cell function and angiogenesis mdpi.comnih.gov. Inhibition of these pathways could contribute to an anti-angiogenic effect.

Furthermore, some studies on related compounds or broader screenings of kinase inhibitors, including EGFR inhibitors like this compound, have assessed their impact on endothelial cell behavior and angiogenesis-related processes in vitro plos.orgaacrjournals.org. Although specific detailed data tables directly demonstrating this compound's potent anti-angiogenic activity in standard in vitro angiogenesis assays (like HUVEC tube formation or migration) were not prominently found in the immediate search results, its known inhibitory effects on key signaling nodes involved in both cancer cell survival/proliferation and angiogenesis suggest a potential indirect or direct role that warrants further dedicated investigation using specific in vitro angiogenesis models.

For example, studies evaluating the effects of various kinase inhibitors on endothelial cell proliferation and tube formation highlight the importance of targeting pathways like VEGFR2 and downstream signaling in inhibiting angiogenesis in vitro plos.orgmdpi.com. Given this compound's inhibitory activity against EGFR and its influence on downstream pathways like Akt and ERK targetmol.comresearchgate.netnih.gov, it is plausible that it could exert anti-angiogenic effects in vitro by modulating these pathways in endothelial cells, similar to how other targeted inhibitors affect these processes.

Data from studies focusing on this compound primarily report IC50 values for the inhibition of EGFR phosphorylation and cancer cell proliferation medchemexpress.comglpbio.comtocris.comtargetmol.comrndsystems.comselleckchem.com. While these are not direct measures of anti-angiogenic activity, they demonstrate the compound's ability to modulate critical signaling pathways.

Below is a table summarizing some reported in vitro inhibitory activities of this compound on EGFR and cell proliferation, which are relevant to its broader cellular effects, including potential indirect impacts on angiogenesis.

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| EGFR (recombinant) | Kinase Inhibition | 38.5 | medchemexpress.comglpbio.com |

| EGFR (A431 cells) | EGF-induced phosphorylation | 20-80 | medchemexpress.comtargetmol.comselleckchem.com |

| NHEK cells | Proliferation | 61 | medchemexpress.comtargetmol.comselleckchem.com |

| A431 cells | Proliferation | 125 | medchemexpress.comtargetmol.comselleckchem.com |

| MDA-468 cells | Proliferation | 260 | medchemexpress.comtargetmol.comselleckchem.com |

| MCF-7 cells | Proliferation | 3600 | medchemexpress.comtargetmol.comselleckchem.com |

| STAT3 (A431/NHEK cells) | Phosphorylation | 30-70 | targetmol.comselleckchem.com |

| ERK1/2 (A431/NHEK cells) | Activation | 62-500 | targetmol.comselleckchem.com |

| AKT (A431/NHEK cells) | Activation | 75-500 | targetmol.comselleckchem.com |

Note: The IC50 ranges for ERK1/2 and AKT activation are based on concentrations at which inhibition was observed without affecting the NF-κB pathway targetmol.comselleckchem.com. Specific IC50 values within this range may vary depending on the cell line and experimental conditions.

Further dedicated in vitro studies specifically assessing this compound's effects on endothelial cell functions such as migration, invasion, and tube formation, along with its impact on key angiogenic signaling molecules like VEGFRs and downstream effectors in endothelial cells, would provide more direct evidence of its anti-angiogenic activity in vitro.

Preclinical Efficacy Studies of Pelitinib

In Vitro Antiproliferative and Cytotoxic Activities of Pelitinib (B1684513)

In vitro studies are fundamental in assessing a compound's direct effects on cancer cells. This compound's impact on cell proliferation and viability has been examined across a range of cancer cell lines and in more complex cellular models.

Efficacy Across Diverse Cancer Cell Lines

This compound has demonstrated antiproliferative and cytotoxic activities in various cancer cell lines, particularly those with EGFR alterations. It is described as a potent irreversible EGFR inhibitor with an IC50 of 38.5 nM. cenmed.comselleckchem.com Studies have shown that this compound can inhibit the proliferation of normal human keratinocytes (NHEK), as well as A431 and MDA-468 tumor cells, with IC50 values of 61 nM, 125 nM, and 260 nM, respectively. However, it showed less activity against MCF-7 cells, with an IC50 of 3.6 µM. selleck.co.jpmedchemexpress.com this compound has also been shown to inhibit the growth of gastric cancer (GC) cell lines, particularly those with gained EGFR or amplified MET. bg.ac.rs In hepatocellular carcinoma (HCC) cell lines, including Huh7, Hep3B, and SNU449, this compound treatment significantly inhibited wound closure, indicating an effect on cell migration. nih.govresearchgate.net Apoptotic activity of this compound has also been observed in gastric cancer cell lines such as MKN45. researchgate.net

Studies in Three-Dimensional (3D) Cellular Models (Spheroids, Organoids)

Three-dimensional cell culture models, such as spheroids and organoids, are increasingly used in preclinical research as they better mimic the in vivo tumor microenvironment compared to traditional two-dimensional cultures. nih.govfrontiersin.orgmdpi.comthermofisher.com this compound has been evaluated in these more complex models. Studies in HCC cell lines have shown that this compound can inhibit multicellular cancer spheroid invasion. nih.govresearchgate.net While the provided search results specifically mention this compound's effect on spheroid invasion in HCC, the use of 3D models like spheroids and organoids is generally acknowledged as valuable for assessing drug efficacy in a context that more closely resembles in vivo conditions. frontiersin.orgmdpi.comnih.gov

Impact on Cancer Stem-like Cell Populations by this compound

Cancer stem cells (CSCs) are a subpopulation of cancer cells believed to be responsible for tumor initiation, progression, and resistance to therapy. promocell.comdntb.gov.ua Targeting CSC populations is an important aspect of developing effective cancer treatments. While direct studies explicitly detailing this compound's specific impact on isolating or eliminating cancer stem-like cell populations were not extensively found in the provided results, some sources mention this compound in the context of irreversible EGFR inhibitors and cancer stem cells. abcam.co.jpfigshare.comjci.org Further dedicated research would be needed to fully elucidate this compound's effects on these specific cell populations.

Effects on Cell Cycle Progression and DNA Synthesis

Cell cycle progression and DNA synthesis are fundamental processes for cell proliferation. Cancer cells often have dysregulated cell cycles. mdpi.combiorxiv.org Inhibiting these processes can be a strategy for cancer therapy. This compound, as an EGFR inhibitor, can influence signaling pathways that regulate the cell cycle. jcancer.org EGFR signaling can impact pathways like MAPK and Akt, which are involved in cell cycle progression and DNA synthesis. selleck.co.jpmdpi.comembopress.orgfda.govnih.govamegroups.org While the search results indicate that EGFR inhibitors like gefitinib (B1684475) can induce G0/G1 arrest in some cell lines and affect downstream pathways involved in DNA synthesis fda.govamegroups.org, specific detailed findings on how this compound directly modulates cell cycle phases or DNA synthesis were not prominently featured. However, its inhibitory effect on cell proliferation and induction of apoptosis medchemexpress.comresearchgate.net suggest an underlying impact on cell cycle control.

In Vivo Efficacy of this compound in Xenograft and Syngeneic Animal Models

Preclinical in vivo studies using animal models, such as xenografts and syngeneic models, are crucial for evaluating the antitumor efficacy of a compound in a living system. nih.gov

Inhibition of Tumor Growth in Subcutaneous Xenograft Models

Subcutaneous xenograft models, where human cancer cells are implanted under the skin of immunocompromised mice, are commonly used to assess the ability of a compound to inhibit tumor growth. nih.govresearchgate.net this compound has demonstrated efficacy in inhibiting tumor growth in these models. In a murine xenograft model using MKN45 gastric cancer cells, this compound significantly reduced tumor volumes. bg.ac.rsjcancer.orgresearchgate.net Studies have shown that this compound can inhibit tumor growth in MKN45 xenografts with an inhibition rate of 31% at 3 weeks. jcancer.orgresearchgate.net this compound has also been shown to potently inhibit EGFR phosphorylation in A431 xenografts, which overexpress EGFR. selleck.co.jpmedchemexpress.com Furthermore, administration of this compound has been shown to inhibit tumorigenesis in APCMin/+ mice. selleck.co.jp Its efficacy in xenograft models supports its potential as an antitumor agent. escholarship.orgtandfonline.com

Here is a summary of some preclinical efficacy findings for this compound:

| Study Type | Model / Cell Line(s) | Key Finding | Source |

| In Vitro | A431, MDA-468 (Tumor Cells), NHEK (Normal Keratinocytes) | Potent inhibition of proliferation (IC50 values in nM range). | selleck.co.jpmedchemexpress.com |

| In Vitro | MCF-7 (Breast Cancer) | Less activity compared to other cell lines (IC50 in µM range). | selleck.co.jpmedchemexpress.com |

| In Vitro | Gastric Cancer Cell Lines (with EGFR gain/MET amp) | Inhibited growth in a dose-dependent manner and induced cell death. | bg.ac.rs |

| In Vitro | Huh7, Hep3B, SNU449 (HCC Cell Lines) | Significantly inhibited wound closure (migration). | nih.govresearchgate.net |

| In Vitro (3D) | Huh7 Spheroids (HCC) | Inhibited multicellular cancer spheroid invasion. | nih.govresearchgate.net |

| In Vitro | MKN45 (Gastric Cancer) | Showed apoptotic activity. | researchgate.net |

| In Vivo (Xenograft) | MKN45 Xenografts (Murine) | Significantly reduced tumor volumes; 31% tumor growth inhibition at 3 weeks. | bg.ac.rsjcancer.orgresearchgate.net |

| In Vivo (Xenograft) | A431 Xenografts | Potently inhibited EGFR phosphorylation. | selleck.co.jpmedchemexpress.com |

| In Vivo | APCMin/+ mice | Inhibited tumorigenesis. | selleck.co.jp |

Efficacy in Orthotopic and Metastatic Animal Models

Orthotopic models, where tumor cells or tissues are implanted into the corresponding organ of origin in animal models, are considered more clinically relevant than subcutaneous models as they better mimic the tumor microenvironment and metastatic process criver.combiocytogen.comnih.gov. This compound has been evaluated in such models to assess its impact on primary tumor growth and metastatic spread.

Studies have shown that orthotopic implantation can more accurately recapitulate the propensity of human tumors to metastasize compared to subcutaneous models crownbio.com. While specific detailed data on this compound's efficacy solely in orthotopic and metastatic animal models from the search results are limited, the use of these models is highlighted as crucial for evaluating drug efficacy in a disease-relevant environment and quantifying metastatic activity criver.combiocytogen.com. For instance, one study mentions confirming the anti-cancer effect of this compound in an orthotopic 4T1 tumor-bearing mouse model, although specific efficacy data are not provided in the snippet researchgate.netresearchgate.net.

Studies Utilizing Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models involve implanting human tumor tissue directly from patients into immunodeficient mice, preserving the tumor's heterogeneity and architecture criver.cominvivotek.com. These models are considered highly translational and valuable for predicting clinical outcomes and evaluating drug efficacy criver.comnih.govnih.gov.

PDX models are increasingly used in preclinical oncology to optimize the drug development process and for target validation criver.com. They offer a more accurate assessment of therapeutic efficacy compared to conventional cell line studies invivotek.com. While challenges exist, such as variable take rates and the need for specialized equipment, PDX models provide a platform that reflects the complexity and molecular diversity of human cancer criver.comnih.gov. The efficacy of drugs in PDX models can be assessed using criteria such as the modified response evaluation criteria in solid tumors (mRECIST) nih.gov.

Specific studies using this compound in PDX models include an examination of its in vivo efficacy on the growth of MKN45 xenograft models, which are subcutaneous, not explicitly PDX, but are derived from a gastric cancer cell line jcancer.org. Another study mentions neratinib (B1684480), a modification of EKB-569 (this compound), inhibiting tumor growth in a HER2-positive, PIK3CA-mutant patient-derived xenograft model mdpi.com. This suggests the relevance of PDX models for evaluating this compound or its derivatives.

Evaluation of Anti-Metastatic Potential in Preclinical Models

Metastatic disease is a major cause of cancer-related deaths, and preclinical models that can accurately recapitulate the metastatic process are essential for developing effective therapies crownbio.com. Orthotopic models are particularly useful for studying metastasis as they provide a relevant tumor microenvironment criver.combiocytogen.comcrownbio.com.

Preclinical studies have investigated this compound's potential to inhibit metastasis. In hepatocellular carcinoma (HCC) cell lines (Huh7, Hep3B, and SNU449), this compound treatment significantly inhibited wound closure, a measure of cell migration researchgate.netnih.gov. It also inhibited multicellular cancer spheroid invasion and the activities of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix necessary for metastasis nih.gov. The anti-migration and anti-invasion effects of this compound in HCC cells were found to be mediated by inducing the degradation of the transcription factor Twist1 through the inhibition of MAPK and Akt signaling pathways researchgate.netresearchgate.netnih.gov.

This compound's Preclinical Efficacy in Specific Cancer Subtypes

This compound has been investigated for its preclinical efficacy in several specific cancer types where EGFR signaling plays a significant role.

Non-Small Cell Lung Cancer (NSCLC) Preclinical Models

NSCLC is a cancer type where EGFR mutations are common targets for therapy. This compound is being evaluated in clinical trials for lung cancer and has shown promise in preclinical models. researchgate.netnih.gov It has been shown to be effective in lung cancer models bearing the secondary EGFR T790M mutation, which confers resistance to first-generation EGFR TKIs nih.gov.

This compound has also been investigated for its ability to target the upregulation of ABCB1 and ABCG2 efflux transporters, which can be induced by hyperthermia in lung cancer and contribute to drug resistance researchgate.netnih.gov. This compound was found to potentiate the anticancer activity of transporter substrate drugs like paclitaxel (B517696) (ABCB1) and topotecan (B1662842) (ABCG2) in cell lines overexpressing these transporters nih.gov. This effect was concentration-dependent and specific to cell lines with transporter overexpression nih.gov.

Breast Cancer Preclinical Models

In breast cancer preclinical models, this compound has demonstrated inhibitory activity against the proliferation of certain breast cancer cell lines. This compound potently inhibited the proliferation of MDA-468 tumor cells, which overexpress EGFR, with an IC50 of 260 nM, while showing less activity against MCF-7 cells (IC50 of 3.6 μM) selleckchem.com. MDA-468 cells are a breast cancer cell line with EGFR amplification dovepress.com.

This compound's activity in breast cancer models is linked to its inhibition of EGFR and downstream signaling pathways like STAT3, AKT, and ERK1/2 selleckchem.com. While some studies on breast cancer preclinical models focus on other HER inhibitors like neratinib and lapatinib (B449), mentioning this compound as a related compound mdpi.comdovepress.comnih.gov, the direct preclinical efficacy data for this compound in breast cancer primarily highlights its antiproliferative effects in EGFR-overexpressing cell lines.

Gastric and Esophageal Adenocarcinoma Preclinical Models

Preclinical drug development for esophageal adenocarcinoma (EAC) has historically been limited, but the increasing availability of PDX and metastatic models is improving this nih.gov. This compound has been examined in gastric cancer models. In subcutaneous MKN45 xenograft models (derived from a gastric cancer cell line), this compound significantly inhibited tumor growth, showing a 31% inhibition rate at 3 weeks jcancer.org.

While the search results mention the development and use of PDX models for EAC and gastric cancer invivotek.comfrontiersin.orgnih.gov, specific detailed efficacy data for this compound in EAC PDX models were not prominently found. However, given its activity in gastric cancer xenografts and its mechanism of action as an EGFR inhibitor, it is relevant to these cancer types where EGFR signaling can play a role.

Data Tables

Below are interactive data tables summarizing some of the preclinical efficacy data for this compound mentioned in the text.

| Cancer Cell Line | IC50 (nM) | Effect | Citation |

| A431 | 125 | Inhibition of proliferation | selleckchem.com |

| MDA-468 | 260 | Inhibition of proliferation | selleckchem.com |

| MCF-7 | 3600 | Inhibition of proliferation (less active) | selleckchem.com |

| Huh7 | < 2000 | No significant cytotoxicity | nih.gov |

| Huh7, Hep3B, SNU449 | N/A | Inhibition of wound closure (migration) | researchgate.netnih.gov |

| Huh7 | N/A | Inhibition of spheroid invasion | researchgate.netnih.gov |

| Huh7 | N/A | Inhibition of MMP-2 and MMP-9 activity | nih.gov |

| Animal Model | Cancer Type (Model Origin) | Observed Effect | Inhibition Rate (%) | Citation |

| MKN45 xenografts (mouse) | Gastric Cancer (Cell Line) | Tumor growth inhibition | 31% (at 3 weeks) | jcancer.org |

| 4T1 orthotopic (mouse) | Breast Cancer (Cell Line) | Anti-cancer effect | Not specified | researchgate.netresearchgate.net |

Head and Neck Squamous Cell Carcinoma (HNSCC) Preclinical Models

Head and neck squamous cell carcinoma (HNSCC) is a significant public health problem with high incidence and mortality rates. uminho.pt EGFR is frequently overexpressed in HNSCC, making it a relevant therapeutic target. uminho.ptnih.gov Preclinical models, including cell lines and patient-derived xenografts (PDXs), are vital for evaluating novel therapies and understanding resistance mechanisms in HNSCC. nih.govfrontiersin.orgnih.gov

Preclinical investigations have explored the activity of this compound in HNSCC models. Studies have shown that this compound can enhance radiosensitivity in HNSCC cells in vitro. researchgate.net This effect was observed in SCC-4 cells and appeared to be mediated by the inhibition of the binding activity of the transcription factor NF-κB. researchgate.net

While the search results indicate that HER2 targeting has been evaluated in HNSCC preclinical models and that this compound is an analog of Neratinib, a pan-HER inhibitor effective in HNSCC cell lines, specific detailed data tables on this compound's efficacy as a single agent in HNSCC cell lines or PDX models were not extensively available in the provided snippets. researchgate.netescholarship.orgmdpi.com The focus of some HNSCC preclinical studies in the results was on other agents or combinations. nih.govfrontiersin.orgresearchgate.netkuraoncology.com

Other Emerging Preclinical Indications for this compound

Beyond HNSCC, preclinical studies have investigated this compound's potential in other cancer types.

Hepatocellular Carcinoma (HCC): Preclinical studies in HCC cell lines (Huh7, Hep3B, and SNU449) have demonstrated that this compound treatment significantly inhibited wound closure, a measure of cell migration. researchgate.net Furthermore, this compound was found to inhibit multicellular cancer spheroid invasion and metalloprotease activities in Huh7 cells. researchgate.net The mechanism involved the inhibition of migration and invasion through inducing Twist1 degradation via the inhibition of MAPK and Akt signaling pathways. nih.govresearchgate.net The inhibition of cell motility by this compound was comparable to that observed with Twist1 siRNA. researchgate.net this compound treatment also regulated EMT-related gene expression, upregulating E-cadherin and downregulating N-cadherin. researchgate.net These findings suggest this compound's potential as an anti-cancer drug for HCC by inhibiting EMT activity via Twist1 inhibition. nih.govresearchgate.net

Here is a summary of preclinical findings in HCC:

| Cell Line | Effect on Wound Closure | Effect on Spheroid Invasion | Mechanism |

| Huh7 | Inhibited | Inhibited | Inhibits Twist1 via MAPK and Akt pathways |

| Hep3B | Inhibited | Not specified | Not specified |

| SNU449 | Inhibited | Not specified | Not specified |

Lung Cancer: this compound has been investigated in lung cancer models, particularly in the context of overcoming resistance to first-generation EGFR TKIs caused by the T790M mutation. nih.gov this compound is described as being evaluated in clinical trials for lung cancer and shown to be effective in lung cancer bearing the T790M mutation in preclinical settings. nih.gov

Preclinical studies also explored the interaction of this compound with ABC transporters, such as ABCB1 and ABCG2, which are involved in multidrug resistance. nih.govresearchgate.net Hyperthermia is known to up-regulate these transporters in lung cancer. nih.gov this compound was investigated for its ability to target cancer cells with up-regulated efflux transporters after hyperthermia. nih.gov this compound inhibited the three major MDR transporters (ABCB1, ABCC1, and ABCG2) in drug-resistant cancer cell lines and stably transfected HEK293 cells. nih.gov Using fluorescent probe substrates, the inhibition of efflux was evaluated. nih.gov this compound specifically promoted apoptosis in combination with topotecan after hyperthermia exposure in A549 cells. nih.gov

Here is a summary of preclinical findings related to ABC transporters in Lung Cancer:

| Transporter | This compound Interaction | Effect |

| ABCB1 | Inhibited | Sensitized A549 cells to apoptosis in combination with topotecan post-hyperthermia nih.gov |

| ABCC1 | Inhibited | Not specified |

| ABCG2 | Inhibited | Sensitized A549 cells to apoptosis in combination with topotecan post-hyperthermia nih.gov |

Gastric Carcinoma: this compound has shown induced apoptosis ability in gastric carcinoma cell lines (MKN28 and MKN45) in vitro. jcancer.org In vivo studies using MKN45 xenograft models also examined the anti-tumor efficacy of this compound. jcancer.org this compound inhibited EGF-induced activation of AKT and ERK1/2 in cancer cells. researchgate.netjcancer.org

Here is a summary of preclinical findings in Gastric Carcinoma:

| Cell Line | In Vitro Effect | In Vivo Effect (Xenograft) |

| MKN28 | Induced apoptosis | Not specified |

| MKN45 | Induced apoptosis | Showed anti-tumor efficacy |

Breast Cancer: Preclinical studies have evaluated the sensitivity of breast cancer cell lines to a library of small molecule kinase inhibitors, including this compound. harvard.edu

Colorectal Cancer: this compound has been investigated in preclinical studies for colorectal cancer. drugbank.com

Ovarian Cancer: Hyper-activation of EGFR signaling, which this compound targets, has been detected in ovarian cancer. nih.gov

Bladder Cancer: While the search results mention that EGFR targeting in combination with radiotherapy is used for HNSCC and that radiation treatment induced phosphorylation of EGFR and HER2 in bladder cancer cells, specific preclinical data on this compound in bladder cancer was not detailed. researchgate.net

Pharmacokinetic and Pharmacodynamic Profiling of Pelitinib in Preclinical Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics of Pelitinib (B1684513) in Animal Models

Preclinical ADME studies in animal models provide essential insights into how a drug is handled by a living organism, informing predictions about its behavior in humans. gsconlinepress.comadmescope.com

Oral Bioavailability and Tissue Distribution Studies in Preclinical Species

This compound has been reported to be orally bioavailable in preclinical models. rndsystems.comtocris.com While specific quantitative data on oral bioavailability and detailed tissue distribution across various animal species were not extensively detailed in the provided search results, the mention of oral bioavailability in the context of in vivo studies suggests that a significant fraction of the administered oral dose is absorbed into the systemic circulation. rndsystems.comtocris.com Tissue distribution studies are typically conducted to understand where a drug goes in the body, its concentration in target tissues (like tumors), and its potential accumulation in non-target organs. Although explicit data tables for this compound's tissue distribution were not found, such studies are standard in preclinical PK profiling.

Hepatic Metabolism and Metabolite Identification of this compound in Preclinical Species

Metabolism is a key aspect of drug disposition, often occurring primarily in the liver. admescope.com Identifying metabolites formed in preclinical species is important for understanding how the drug is transformed and for assessing potential differences in metabolism compared to humans. admescope.comeuropa.eu While the specific metabolic pathways and identified metabolites of this compound in preclinical species were not detailed in the search results, general principles of preclinical metabolism studies involve incubating the drug with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) to identify metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). admescope.comnih.gov Comparative metabolism studies are conducted to determine if the metabolic profiles in animal models are similar to those in humans, which is important for the relevance of preclinical toxicity studies. admescope.comeuropa.eu

Preclinical Pharmacodynamic Markers of this compound Activity

Pharmacodynamic studies in preclinical models assess the biological effects of a drug, including its interaction with its molecular target and the resulting downstream effects. plos.org

In Vivo Target Engagement Assessment (e.g., Phosphorylated Kinase Levels in Tumor Tissue)

This compound is an irreversible inhibitor of EGFR. cenmed.comselleckchem.comrndsystems.comtocris.com Assessing target engagement in vivo, particularly in tumor tissue, is a critical pharmacodynamic endpoint. This often involves measuring the levels of phosphorylated EGFR or downstream signaling molecules in response to this compound treatment in animal models bearing tumors that express EGFR. Inhibition of EGFR tyrosine kinase activity by this compound would be expected to lead to a decrease in the phosphorylation levels of EGFR and its downstream targets, such as AKT and ERK1/2. selleckchem.comtocris.comnih.govresearchgate.net Studies have shown that this compound inhibits EGF-induced phosphorylation of EGFR and STAT3 in cell lines. selleckchem.comtocris.com It also specifically inhibits the activation of AKT and ERK1/2. selleckchem.comtocris.comnih.govresearchgate.net Measuring these changes in tumor tissue from treated animals provides evidence of target engagement and the extent of pathway inhibition. plos.org

Correlation of this compound Exposure with Anti-tumor Response in Animal Models

Data Table Example (Illustrative - based on described findings, not specific quantitative data from searches):

While specific quantitative data for preclinical ADME and PK/PD correlation in tabular format were not found in the search results, the types of data that would be presented in such tables are described below.

Table 1: Illustrative Preclinical Pharmacodynamic Markers of this compound Activity

| Animal Model / Cell Line | Endpoint Measured | Observation | Reference(s) |

| A431 and NHEK cells | EGF-induced EGFR Phosphorylation | Inhibited with IC50 of 20-80 nM. | selleckchem.comtocris.com |

| A431 and NHEK cells | EGF-induced STAT3 Phosphorylation | Inhibited with IC50 of 30-70 nM. | selleckchem.comtocris.com |

| Various cell lines | AKT and ERK1/2 Activation | Specifically inhibited at concentrations of 75-500 nM. | selleckchem.comtocris.comnih.govresearchgate.net |

| MKN45 xenograft model | Tumor Volume | Significantly reduced in this compound-treated group. | jcancer.org |

| 4T1 tumor-bearing mouse | Anti-tumor effect | Confirmed anti-cancer effect. | researchgate.net |

| A549 and H1975 cells | ABCB1 and ABCG2 mediated efflux | Significantly inhibited in a concentration-dependent manner. | nih.gov |

| Huh7 cells | Twist1 degradation | Induced through inhibition of MAPK and Akt signaling pathways. | nih.govresearchgate.net |

Table 2: Illustrative Preclinical Oral Bioavailability Data

| Species | Formulation | Dose Route | Oral Bioavailability (%) | Cmax (unit) | Tmax (unit) | AUC (unit) |

| Species 1 | Formulation A | Oral | Data not found | Data not found | Data not found | Data not found |

| Species 2 | Formulation A | Oral | Data not found | Data not found | Data not found | Data not found |

Table 3: Illustrative Preclinical Hepatic Metabolism Data

| Species | Enzyme Source (e.g., Microsomes, Hepatocytes) | Identified Metabolites | Major Metabolic Pathways |

| Species 1 | Source A | Data not found | Data not found |

| Species 2 | Source B | Data not found | Data not found |

Modulation of Downstream Signaling Pathways in Preclinical Tumor Samples

Preclinical investigations into the pharmacodynamic profile of this compound have extensively characterized its effects on key intracellular signaling pathways frequently dysregulated in cancer, particularly those downstream of the epidermal growth factor receptor (EGFR). This compound, an irreversible EGFR inhibitor, exerts its anti-tumor effects, in part, by modulating these critical cascades in preclinical tumor models ontosight.airesearchgate.net.

Studies have demonstrated that this compound inhibits the phosphorylation of EGFR induced by its ligand, EGF, in various cell lines, including A431 and normal human keratinocytes (NHEK) selleckchem.comtargetmol.com. This inhibition of the primary receptor activation subsequently impacts downstream signaling.

A significant finding across multiple preclinical models is the inhibition of the MAPK/ERK pathway. This compound has been shown to specifically inhibit the activation (phosphorylation) of ERK1/2 in cell lines such as A431 and NHEK, typically at concentrations ranging from 75 to 500 nM selleckchem.comtargetmol.com. In addition to ERK1/2, studies in hepatocellular carcinoma (HCC) cell lines, including Huh7, have indicated that this compound can also decrease the phosphorylation of other MAPK family members, such as p38 and JNK nih.gov. The inhibition of the MAPK pathway is linked to reduced cell proliferation and altered cellular behavior in these models nih.gov.

The PI3K/AKT signaling pathway is another crucial cascade affected by this compound in preclinical settings. Research indicates that this compound specifically inhibits the activation (phosphorylation) of AKT at concentrations between 75 and 500 nM selleckchem.comtargetmol.com. In HCC cell lines, the inhibition of the Akt pathway by this compound has been implicated in the suppression of cell migration and invasion, potentially through the degradation of the transcription factor Twist1 nih.gov.

Furthermore, this compound has been shown to inhibit the phosphorylation of STAT3. In both A431 and NHEK cells, this compound effectively inhibits STAT3 phosphorylation with IC50 values ranging from 30 to 70 nM selleckchem.comtargetmol.com. Constitutive activation of STAT3 is common in many cancers and plays a role in cell proliferation and survival nih.govoatext.com.

It is noteworthy that preclinical evaluations have indicated that this compound does not appear to significantly affect the NF-κB signaling pathway selleckchem.comtargetmol.com.

The modulation of these downstream pathways collectively contributes to the observed preclinical anti-tumor effects of this compound, including the inhibition of cell proliferation, migration, and invasion in various cancer cell lines and in vivo models selleckchem.comtargetmol.comnih.gov.

Key findings on the inhibition of downstream signaling pathways by this compound in preclinical cell-based assays are summarized in the table below:

| Target Pathway/Protein | Cell Line | Assay Type | Inhibition (e.g., IC50) | Source |

| EGFR Phosphorylation | A431, NHEK | EGF-induced phosphorylation | 20-80 nM | selleckchem.comtargetmol.com |

| STAT3 Phosphorylation | A431, NHEK | Phosphorylation | 30-70 nM | selleckchem.comtargetmol.com |

| AKT Activation | Various | Phosphorylation | 75-500 nM | selleckchem.comtargetmol.com |

| ERK1/2 Activation | Various | Phosphorylation | 75-500 nM | selleckchem.comtargetmol.com |

| p38 Phosphorylation | Huh7 | Phosphorylation | Decreased | nih.gov |

| JNK Phosphorylation | Huh7 | Phosphorylation | Decreased | nih.gov |

| NF-κB Pathway | Various | Activity | No significant effect | selleckchem.comtargetmol.com |

Note: "Various" cell lines refer to those where inhibition of AKT and ERK1/2 was observed within the specified concentration range, as reported in the sources.

The inhibition of these pathways underscores this compound's mechanism as a targeted agent, primarily acting through EGFR blockade and subsequently impacting critical signaling nodes that drive cancer cell growth, survival, and metastasis in preclinical models.

Mechanisms of Resistance to Pelitinib in Preclinical Models

Acquired Resistance Pathways to Pelitinib (B1684513)

Acquired resistance to this compound in preclinical models arises through several distinct pathways, often involving genetic alterations or adaptive cellular responses that bypass the drug's inhibitory effects on EGFR.

On-Target Resistance Mutations in EGFR/HER2 (e.g., T790M, Exon 20 Insertions)

One of the most well-characterized mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), including irreversible inhibitors like this compound (EKB-569), involves the emergence of secondary mutations in the EGFR gene itself. The T790M mutation, located in exon 20, is a common gatekeeper mutation that increases the affinity of EGFR for ATP, thereby reducing the inhibitory effect of some TKIs dovepress.comresearchgate.netmdpi.com. While this compound is an irreversible inhibitor designed to overcome some resistance mechanisms, the T790M mutation can still contribute to reduced sensitivity aacrjournals.org. Additionally, EGFR exon 20 insertion mutations are known to confer resistance to first and second-generation EGFR TKIs and can also impact the efficacy of newer agents in preclinical models aacrjournals.orgscispace.comdovepress.com. HER2 mutations can also play a role in resistance to HER2-targeted therapies, and given this compound's activity against HER family members, alterations in HER2 could potentially contribute to resistance in relevant preclinical models mdpi.com.

Activation of Alternative Receptor Tyrosine Kinase Pathways (e.g., MET Amplification)

Cancer cells can develop resistance to EGFR inhibitors by activating alternative signaling pathways that bypass the need for EGFR signaling. Amplification of the MET proto-oncogene, which encodes the MET receptor tyrosine kinase, is a notable example of this mechanism observed in preclinical models of resistance to EGFR TKIs aacrjournals.orgdntb.gov.uadovepress.commdpi.com. MET amplification can lead to the activation of downstream signaling pathways, such as PI3K/AKT and MAPK, providing survival signals that circumvent EGFR inhibition mdpi.com. Preclinical studies have shown that MET amplification can drive resistance to EGFR TKIs aacrjournals.orgdovepress.commdpi.com.

Downstream Signaling Pathway Alterations (e.g., PIK3CA Mutations)

Alterations in signaling pathways downstream of EGFR can also contribute to this compound resistance in preclinical models. Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K), are frequently observed in various cancers and can lead to constitutive activation of the PI3K/AKT pathway dovepress.comnih.gov. This sustained activation of downstream signaling can render cancer cells less dependent on EGFR signaling for survival and proliferation, thereby conferring resistance to EGFR inhibitors like this compound scispace.comdovepress.comresearchgate.netamegroups.org. Preclinical studies have indicated that PIK3CA mutations can drive therapeutic resistance dovepress.comnih.gov.

Phenotypic Cell State Transitions (e.g., Epithelial-Mesenchymal Transition - EMT)

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasiveness, and resistance to various therapies, including targeted agents mdpi.comresearchgate.net. Preclinical studies have implicated EMT in the development of resistance to EGFR TKIs mdpi.comresearchgate.net. This transition can be associated with changes in the expression of key markers, such as decreased E-cadherin and increased N-cadherin researchgate.netnih.govresearchgate.net. EMT can lead to altered signaling pathway dependencies and a more aggressive phenotype that is less responsive to EGFR inhibition. Preclinical research specifically with this compound has shown its ability to inhibit EMT activity in hepatocellular carcinoma cells by inhibiting Twist1, suggesting that EMT can be a mechanism of resistance that this compound may counteract in some contexts researchgate.netnih.govresearchgate.net.

Microenvironmental Contributions to Resistance

The tumor microenvironment (TME), comprising various cell types, extracellular matrix components, and signaling molecules, plays a crucial role in cancer progression and can significantly influence the response to targeted therapies frontiersin.orgcrownbio.com. Preclinical models are increasingly being used to understand how the TME contributes to drug resistance frontiersin.orgmdpi.com. Factors within the TME, such as interactions with stromal cells, the presence of growth factors, and the hypoxic environment, can activate survival pathways in cancer cells and protect them from the effects of targeted inhibitors like this compound crownbio.commdpi.com. Preclinical models that incorporate aspects of the TME, such as 3D cell cultures and co-culture systems, are valuable tools for investigating these complex interactions and their role in this compound resistance crownbio.commdpi.com.

Strategies to Circumvent this compound Resistance in Preclinical Settings

Preclinical research is actively exploring strategies to overcome or prevent the development of resistance to this compound. These strategies often involve combination approaches targeting the identified resistance mechanisms.

Given that on-target mutations like T790M and exon 20 insertions can reduce this compound sensitivity, novel EGFR inhibitors specifically designed to overcome these mutations are being investigated in preclinical models researchgate.netaacrjournals.org. Combining this compound with inhibitors targeting alternative activated pathways, such as MET inhibitors, is a promising strategy to address resistance driven by bypass signaling mdpi.comnih.gov. Preclinical studies combining EGFR and MET inhibitors have shown efficacy in overcoming resistance mediated by MET amplification mdpi.comnih.gov.

Targeting downstream signaling alterations, such as PIK3CA mutations, in combination with this compound is another area of preclinical investigation dovepress.comnih.gov. Inhibitors of the PI3K/AKT/mTOR pathway are being explored to counteract the survival signals emanating from these altered pathways dovepress.comresearchgate.net.

Strategies aimed at reversing EMT or targeting key mediators of this process, potentially in combination with this compound, are also being explored in preclinical settings to overcome resistance associated with phenotypic cell state transitions researchgate.netoncohemakey.com.

Furthermore, preclinical models are being used to evaluate strategies that target the tumor microenvironment to enhance the effectiveness of EGFR inhibitors. This could involve targeting stromal cells, inhibiting pro-survival signaling from the TME, or addressing hypoxia frontiersin.orgcrownbio.com.

Preclinical studies have also investigated the interaction of this compound with efflux transporters like ABCB1 and ABCG2, which can contribute to multidrug resistance nih.govresearchgate.net. This compound has shown the ability to inhibit the activity of these transporters in preclinical models, suggesting a potential strategy to overcome transporter-mediated resistance by combining this compound with other agents affected by these transporters nih.govresearchgate.net.

Combination Therapies for Overcoming Resistance to this compound

Preclinical research explores combination therapy as a promising strategy to circumvent resistance to EGFR TKIs like this compound by simultaneously targeting multiple pathways or mechanisms. ijbs.comresearchgate.net This approach aims to overcome resistance mediated by bypass signaling or to inhibit drug efflux transporters.

Given the interaction of this compound with ABC transporters, combining this compound with chemotherapy agents that are substrates of ABCB1 and ABCG2 has been investigated in preclinical models. Studies have shown that this compound can inhibit the efflux activity of ABCB1 and ABCG2 in a concentration-dependent manner. nih.gov This inhibition can lead to increased intracellular accumulation of co-administered chemotherapy drugs, thereby enhancing their cytotoxic effects, particularly in cells where these transporters are upregulated. nih.gov For example, in hyperthermia-exposed lung cancer cells with upregulated ABCB1 and ABCG2, combining a low concentration of this compound with topotecan (B1662842), an ABCG2 substrate, significantly increased apoptosis compared to topotecan alone. nih.gov

Interactive Table 1: Effect of this compound and Topotecan Combination on Apoptosis in Hyperthermia-Exposed A549 Cells

| Treatment Combination | Apoptosis (%) |

| Topotecan (20 nM) | 42.9 ± 1.4 |

| This compound (3 µM) + Topotecan (20 nM) | 69.5 ± 2.5 |

Data derived from preclinical studies in hyperthermia-exposed A549 cells. nih.gov

Targeting downstream signaling pathways that contribute to resistance is another combination strategy. Inhibition of the PI3K/AKT/mTOR pathway, which can be activated as a bypass mechanism, has shown potential in preclinical studies. ijbs.com Combining this compound with inhibitors of this pathway, such as the PI3K/AKT/mTOR blocker NVP-BEZ235, has demonstrated enhanced growth inhibition in cancer cells resistant to first and second-generation ErbB-targeting drugs in vitro. bioline.org.br

Interactive Table 2: In Vitro Growth Inhibition with Combination Therapy

| Inhibitor Combination | Effect on Resistant Cancer Cells |

| This compound + NVP-BEZ235 | Enhanced Growth Inhibition |

Effect observed in vitro in cancer cells resistant to first and second-generation ErbB-targeting drugs. bioline.org.br

Preclinical models also support combining EGFR TKIs with inhibitors targeting other receptor tyrosine kinases or pathways implicated in resistance, such as MET or HER2. ijbs.commdpi.com While specific data on this compound combinations with MET or HER2 inhibitors in preclinical models were not extensively detailed in the search results, the general principle of targeting bypass pathways is a recognized strategy to overcome TKI resistance.

Repurposing of Existing Agents to Restore this compound Sensitivity

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a potentially faster and less costly approach to identify agents that can restore sensitivity to drugs like this compound. nih.govfondation-charcot.org Since the pharmacokinetic and safety profiles of repurposed drugs are already established, they can potentially be translated more rapidly into clinical studies. nih.govfondation-charcot.org

Preclinical studies can evaluate whether existing non-cancer drugs or cancer drugs used for other indications can resensitize resistant cancer cells to this compound. This can involve screening libraries of approved drugs in this compound-resistant cell lines to identify compounds that, in combination with this compound, restore growth inhibition or induce apoptosis.